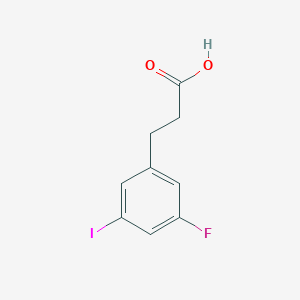
Benzenepropanoic acid, 3-fluoro-5-iodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenepropanoic acid, 3-fluoro-5-iodo- is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzene ring substituted with a fluorine atom at the 3-position and an iodine atom at the 5-position, along with a propanoic acid group
準備方法
The synthesis of Benzenepropanoic acid, 3-fluoro-5-iodo- can be achieved through several synthetic routes. One common method involves the halogenation of a precursor compound, such as 3-fluorobenzoic acid, followed by the introduction of the iodine atom. The reaction conditions typically involve the use of halogenating agents such as iodine monochloride (ICl) or iodine (I2) in the presence of a catalyst like iron (Fe) or copper (Cu). The reaction is carried out under controlled temperature and pressure to ensure the selective substitution of the iodine atom at the desired position.
Industrial production methods may involve large-scale synthesis using similar halogenation reactions, but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Benzenepropanoic acid, 3-fluoro-5-iodo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used for these transformations.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield 3-fluorobenzoic acid, while reduction with LiAlH4 can produce 3-fluoro-5-iodopropanol.
科学的研究の応用
Benzenepropanoic acid, 3-fluoro-5-iodo- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving halogenated aromatic compounds. Its interactions with enzymes and receptors can provide insights into biochemical pathways.
Medicine: Potential applications in drug discovery and development, particularly in designing molecules with specific pharmacological properties. The presence of fluorine and iodine can enhance the bioavailability and metabolic stability of drug candidates.
Industry: Used in the production of specialty chemicals and materials. Its unique properties can be exploited in the development of advanced materials with specific functionalities.
作用機序
The mechanism of action of Benzenepropanoic acid, 3-fluoro-5-iodo- involves its interaction with molecular targets such as enzymes, receptors, and proteins. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of protein-protein interactions.
類似化合物との比較
Benzenepropanoic acid, 3-fluoro-5-iodo- can be compared with other similar compounds such as:
3-Fluorobenzoic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Iodobenzoic acid: Lacks the fluorine atom, which can affect its chemical properties and reactivity.
3-Fluoro-5-chlorobenzoic acid: Substituted with chlorine instead of iodine, leading to different reactivity and applications.
The uniqueness of Benzenepropanoic acid, 3-fluoro-5-iodo- lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
分子式 |
C9H8FIO2 |
|---|---|
分子量 |
294.06 g/mol |
IUPAC名 |
3-(3-fluoro-5-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H8FIO2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,1-2H2,(H,12,13) |
InChIキー |
PWLPVMWNTIHODG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1F)I)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Fluoro-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12328621.png)
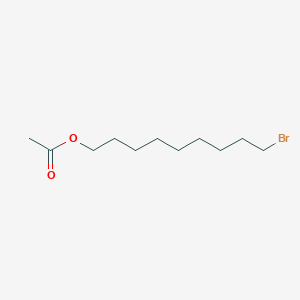

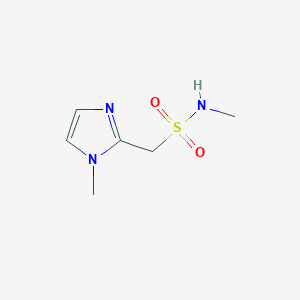
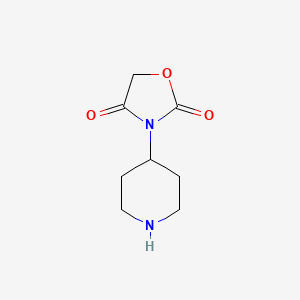
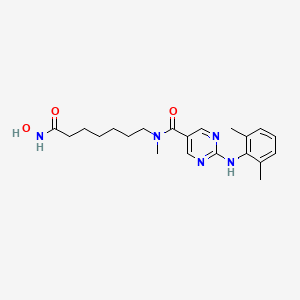
![6-Benzyl-2-oxa-6-azaspiro[3.4]octane](/img/structure/B12328636.png)

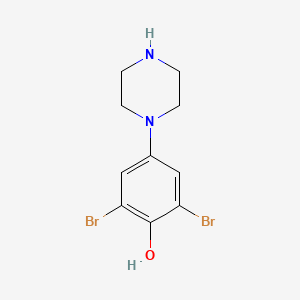
![9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12328659.png)
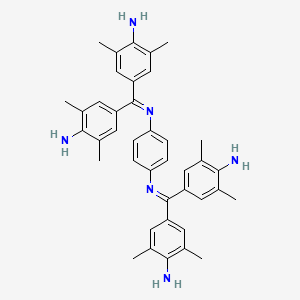
![6-[2-[2-Hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione](/img/structure/B12328675.png)
![3-[2,7-dibromo-9-[3-(dimethylamino)propyl]fluoren-9-yl]-N,N-dimethylpropan-1-amine;2-[9,9-dioctyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12328683.png)
![2-{[(Pyrrolidin-3-yl)methoxy]methyl}quinoline](/img/structure/B12328687.png)
